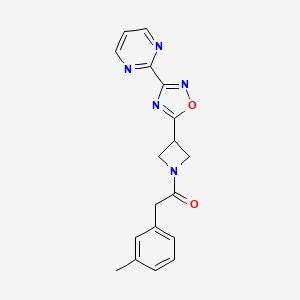

2-Amino-1-(1-methylcyclopropyl)ethan-1-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of cyclopropyl-containing amino acids and related compounds is a topic of interest due to their potential applications in medicinal chemistry. Paper describes a multi-step synthesis of a cyclopropyl-containing amino acid derivative starting from L-serine, achieving an overall yield of 24%. This process involves the preparation of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, which is shown to be reactive in Michael additions and Diels–Alder reactions, leading to protected cyclopropyl-containing amino acids.

Molecular Structure Analysis

Cyclopropyl groups are known for their ring strain and unique reactivity due to the three-membered ring structure. The molecular structure of cyclopropyl-containing compounds can influence their reactivity and the outcome of chemical reactions. For instance, the regioselectivity observed in the ring-opening of 1-aminocyclopropene intermediates, as discussed in paper , is affected by the basicities of the amino groups and the bulkiness of the substituents.

Chemical Reactions Analysis

The reactivity of cyclopropyl-containing compounds in chemical reactions is highlighted in the papers. Paper discusses the reaction of 1-amino-2,3-diphenylcyclopropenium ions with 1,3-diketones to afford 2,4-cyclopentadien-1-ols, indicating a ring-opening mechanism. The factors influencing these reactions include the basicity of the amino groups and the steric effects of the substituents. Paper demonstrates the reactivity of a cyclopropylideneacetate derivative in Michael additions and Diels–Alder reactions, which are useful for constructing cyclopropyl-containing amino acids.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-1-(1-methylcyclopropyl)ethan-1-OL are not directly reported in the papers, the properties of cyclopropyl groups and their derivatives can be inferred. Cyclopropyl groups often impart significant strain to molecules, which can affect their stability, reactivity, and physical properties such as boiling points and solubility. The presence of amino and hydroxyl functional groups would also contribute to the compound's polarity, hydrogen bonding capacity, and overall solubility in various solvents.

Scientific Research Applications

Synthesis and Enzymatic Inhibition

Cyclopropane derivatives, including those similar to 2-Amino-1-(1-methylcyclopropyl)ethan-1-OL, are involved in the synthesis of labeled compounds for the study of enzymatic processes. For instance, 1-Amino-2-methylenecyclopropane-1-carboxylic acid (2-methylene-ACC) acts as an irreversible inhibitor for the bacterial enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase, which plays a role in the catalysis of ACC to alpha-ketobutyrate and ammonia. This specific inhibition is used to understand the enzymatic reaction mechanisms, highlighting the application of cyclopropane derivatives in biochemical research (Zhao & Liu, 2002).

Organic Synthesis and Biological Activity

Cyclopropyl-containing compounds are noted for their presence in biologically active compounds and natural products. Studies on 2-nitrocyclopropanes derived from unsaturated carbonyl compounds have elucidated their utility in synthesizing cyclopropyl-amino acids in a single step, showcasing the synthetic versatility and potential for generating bioactive molecules (Ghosh et al., 2023).

Chemical Reactivity and Synthesis Utility

Research has explored the multifunctionality and high reactivity of alkyl 2-chloro-2-cyclopropylideneacetates, demonstrating their use as versatile building blocks in organic synthesis. These compounds facilitate the creation of a wide range of functionally substituted cyclopropane derivatives, spirocyclopropane-annelated hetero- and carbocycles, and more, underlining the strategic value of cyclopropane derivatives in developing complex organic molecules (Meijere et al., 2000).

Conformational Analysis and Drug Design

The design of conformationally restricted analogs of bioactive molecules using cyclopropane rings to improve activity and investigate bioactive conformations is another significant application. Cyclopropane derivatives have been synthesized as analogs of histamine, showcasing the cyclopropane ring's utility in restricting molecule conformation for enhanced biological activity studies (Kazuta et al., 2002).

Advanced Materials and Polymers

Cyclopropane derivatives are also applied in the development of new materials, such as in the enzymatic polymerization of phenol derivatives to create oligomers for advanced material applications. This demonstrates the broader utility of these compounds beyond bioactive molecule design, extending to materials science (Pang et al., 2003).

Safety and Hazards

The compound “2-Amino-1-(1-methylcyclopropyl)ethan-1-OL” is classified as dangerous. It has hazard statements H302, H312, and H314, indicating that it is harmful if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage . The compound should not be inhaled, and protective gloves and eye/face protection should be worn .

properties

IUPAC Name |

2-amino-1-(1-methylcyclopropyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(2-3-6)5(8)4-7/h5,8H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSKOVXSDGPPHJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1526091-58-6 |

Source

|

| Record name | 2-amino-1-(1-methylcyclopropyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

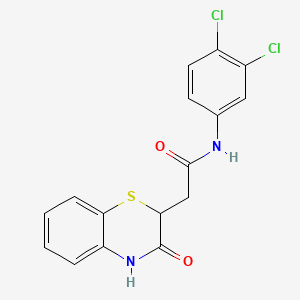

![2-(benzhydrylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2546899.png)

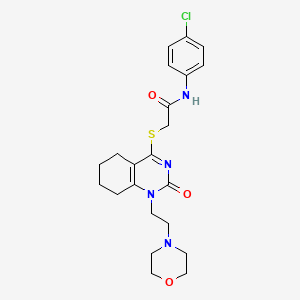

![[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2546901.png)

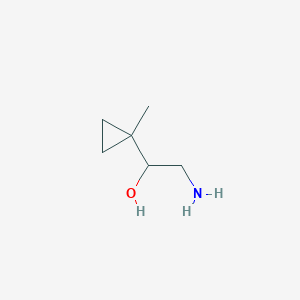

![[2-(Propan-2-yl)oxan-4-yl]methanol](/img/structure/B2546905.png)

![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-(2-methoxyethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2546912.png)

![N-(6-methylpyridin-2-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B2546917.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2546920.png)